1-ethyl-4-(4-{[1-(3-fluoropyridin-2-yl)piperidin-4-yl]oxy}but-2-yn-1-yl)piperazine
説明
This compound features a piperazine core substituted with an ethyl group at position 1 and a but-2-yn-1-yl linker at position 2. The linker connects to a piperidin-4-yl group, which is further substituted with a 3-fluoropyridin-2-yl moiety. The butynyl spacer may confer conformational rigidity, influencing pharmacokinetic properties such as absorption and distribution .
特性
IUPAC Name |
1-ethyl-4-[4-[1-(3-fluoropyridin-2-yl)piperidin-4-yl]oxybut-2-ynyl]piperazine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H29FN4O/c1-2-23-13-15-24(16-14-23)10-3-4-17-26-18-7-11-25(12-8-18)20-19(21)6-5-9-22-20/h5-6,9,18H,2,7-8,10-17H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FZMDUSGBLSFJAY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCN(CC1)CC#CCOC2CCN(CC2)C3=C(C=CC=N3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H29FN4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
類似化合物との比較
Comparison with Structurally Related Compounds
Piperazine Derivatives with Modified Piperidine Substituents
(a) 1-Ethyl-4-(4-{[1-(5-Methyl-1,3,4-Thiadiazol-2-yl)Piperidin-4-yl]Oxy}But-2-yn-1-yl)Piperazine
- Structural Difference : The 3-fluoropyridin-2-yl group is replaced with a 5-methyl-1,3,4-thiadiazol-2-yl moiety.
- This substitution may alter selectivity for targets such as dopamine D2 receptors, as seen in related compounds with heterocyclic substituents .
(b) 1-[4-({1-[(3,5-Dimethyl-1,2-Oxazol-4-yl)Sulfonyl]Piperidin-4-yl}Oxy)But-2-yn-1-yl]-4-Methylpiperazine
- Structural Difference : Contains a sulfonyl-linked 3,5-dimethyloxazole instead of fluoropyridine.
- The oxazole’s smaller aromatic system may limit interactions with hydrophobic binding pockets .
Piperazine Derivatives with Alternative Linkers or Core Modifications
(a) 1-Ethyl-4-(Pyridine-3-yl)Piperazine (L11)
- Structural Difference : Lacks the butynyl-piperidinyloxy linker and fluoropyridine substituent.
- Impact: Simplified structure reduces molecular weight (MW = 221.3 g/mol) but eliminates conformational rigidity. Pyridyl piperazines like L11 are known for moderate serotonin receptor affinity, suggesting that the target compound’s extended linker and fluoropyridine may enhance target specificity .
(b) 1-(4-Ethylpiperidin-4-yl)-4-(2-Methylpropyl)Piperazine
Piperazine Derivatives with Bioisosteric Replacements
(a) 1-Ethyl-3-(4-((1-(3-Fluoro-4-(Trifluoromethyl)Benzoyl)Piperidin-4-yl)Oxy)Phenyl)Urea (14a)
- Structural Difference : Replaces the piperazine core with a urea group and substitutes fluoropyridine with a trifluoromethylbenzoyl moiety.
- However, the trifluoromethyl group increases lipophilicity, which may affect metabolic clearance rates .
Research Implications
- Target Selectivity : The fluoropyridine and butynyl linker in the target compound may optimize interactions with orthosteric or allosteric binding sites in CNS receptors, as suggested by docking studies on related piperidines .
- Metabolic Stability: Fluorine substitution likely reduces oxidative metabolism, extending half-life compared to non-fluorinated analogs like thiadiazole derivatives .
- Synthetic Feasibility : Intermediate synthesis routes (e.g., reductive amination of ketones, as in ) could be adapted for large-scale production .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
